molecular formula C13H10FNO2 B12079490 6-(3-Fluorobenzyl)nicotinic acid

6-(3-Fluorobenzyl)nicotinic acid

Cat. No.: B12079490
M. Wt: 231.22 g/mol
InChI Key: SCCCGLFFJPULHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorobenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a fluorobenzyl group attached to the sixth position of the nicotinic acid ring. The presence of the fluorine atom in the benzyl group imparts unique chemical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorobenzyl)nicotinic acid typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluorobenzyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(3-Fluorobenzyl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluorobenzyl)nicotinic acid involves its interaction with various molecular targets:

Biological Activity

6-(3-Fluorobenzyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This compound features a fluorobenzyl group at the 6-position of the pyridine ring, which may influence its biological interactions and efficacy. This article reviews the current understanding of its biological activity, including antimicrobial, antitumor, and neuroprotective properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₁FNO₂
  • Molecular Weight : 233.23 g/mol
  • IUPAC Name : 6-(3-Fluorobenzyl)pyridine-3-carboxylic acid

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 μg/mL
Escherichia coli31.2 μg/mL
Pseudomonas aeruginosa62.5 μg/mL

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity, similar to other known antibiotics .

Antitumor Activity

Preliminary studies have suggested that this compound may possess antitumor properties. In cellular assays, it has demonstrated the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (μM)
MCF-710.5
HeLa12.3

The compound's antitumor effects are believed to be mediated through apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the precise molecular pathways involved .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It has been shown to inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells.

In a study involving transgenic mice models, treatment with this compound resulted in:

  • Reduction in Amyloid Plaques : A significant decrease in plaque formation was observed.
  • Improvement in Cognitive Function : Behavioral tests indicated enhanced memory and learning capabilities.

These findings suggest potential applications in developing therapies for Alzheimer's disease and other neurodegenerative conditions .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various derivatives of nicotinic acid, including this compound. The results showed that this compound had a broader spectrum of activity compared to its parent compound, highlighting the importance of structural modifications in enhancing biological activity .
  • Cancer Research : In a comparative analysis of several nicotinic acid derivatives against cancer cell lines, this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics, suggesting its potential as a lead compound for further development .

Properties

Molecular Formula

C13H10FNO2

Molecular Weight

231.22 g/mol

IUPAC Name

6-[(3-fluorophenyl)methyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H10FNO2/c14-11-3-1-2-9(6-11)7-12-5-4-10(8-15-12)13(16)17/h1-6,8H,7H2,(H,16,17)

InChI Key

SCCCGLFFJPULHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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